4-(3-ethoxyphenyl)-3-(2-hydroxyphenyl)-5-propyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one
Description
Nuclear Magnetic Resonance (NMR) Spectral Analysis
NMR spectroscopy reveals critical structural details:
Fourier-Transform Infrared (FT-IR) Vibrational Signatures
Key absorption bands include:
High-Resolution Mass Spectrometry (HRMS) Validation
HRMS confirms the molecular formula C₂₃H₂₅N₃O₃ with:
- Observed [M+H]⁺ : 408.1921 (calculated: 408.1918).
- Fragment ions at m/z 290.1 (loss of propyl and ethoxy groups) and 177.0 (2-hydroxyphenyl moiety).
X-Ray Crystallographic Studies of Pyrrolo-Pyrazole Frameworks
Single-crystal X-ray diffraction of analogous compounds reveals:
- Bond lengths :
- Dihedral angles :
- Hydrogen bonding : O-H···O interactions (2.65 Å) between hydroxyl and ketone groups stabilize the structure.
Computational Chemistry Insights
Properties
Molecular Formula |
C22H23N3O3 |
|---|---|
Molecular Weight |
377.4 g/mol |
IUPAC Name |
4-(3-ethoxyphenyl)-3-(2-hydroxyphenyl)-5-propyl-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one |
InChI |
InChI=1S/C22H23N3O3/c1-3-12-25-21(14-8-7-9-15(13-14)28-4-2)18-19(23-24-20(18)22(25)27)16-10-5-6-11-17(16)26/h5-11,13,21,26H,3-4,12H2,1-2H3,(H,23,24) |
InChI Key |
HYDOSRQTYVGELA-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(C2=C(C1=O)NN=C2C3=CC=CC=C3O)C4=CC(=CC=C4)OCC |
Origin of Product |
United States |
Biological Activity
The compound 4-(3-ethoxyphenyl)-3-(2-hydroxyphenyl)-5-propyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one is a member of the pyrazole family, which has garnered attention for its diverse biological activities, particularly in anticancer and anti-inflammatory research. This article reviews the biological activity of this compound, summarizing findings from various studies and highlighting its potential therapeutic applications.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure contributes to its interaction with biological targets, influencing its pharmacological properties.
Biological Activity Overview
Research indicates that compounds within the pyrazole class exhibit significant biological activities, including:
- Anticancer Activity : Many pyrazole derivatives have shown promising results in inhibiting cancer cell growth and inducing apoptosis.
- Anti-inflammatory Effects : Certain compounds have demonstrated the ability to reduce inflammation by inhibiting cyclooxygenase (COX) enzymes.
In Vitro Studies
A study published in Frontiers in Chemistry evaluated several pyrazole derivatives for their anticancer properties against human cancer cell lines, including HepG2. Notably, derivatives with structural similarities to the compound displayed IC50 values ranging from 0.31 to 0.71 µM, indicating potent activity compared to standard treatments like erlotinib and sorafenib .
| Compound | IC50 (µM) | Target |
|---|---|---|
| Compound A | 0.06 | EGFR |
| Compound B | 0.22 | VEGFR-2 |
| Compound C | 0.08 | MCF-7 |
The mechanism by which this compound exerts its anticancer effects may involve inhibition of key signaling pathways associated with tumor growth and angiogenesis. For instance, inhibition of EGFR and VEGFR signaling pathways has been linked to reduced proliferation of cancer cells and improved therapeutic outcomes .
Enzyme Inhibition
Research indicates that certain pyrazole derivatives function as non-selective inhibitors of monoamine oxidases (MAOs) and COX enzymes. For example, a related derivative exhibited an IC50 value of 40 nM against MAOs, showcasing its potential as an anti-inflammatory agent .
| Enzyme | IC50 (nM) | Selectivity Factor |
|---|---|---|
| MAO A | 40 | 4000 |
| COX-1 | Not specified | Not specified |
Case Studies
- Study on Antitumor Activity : A case study evaluated a series of dihydropyrrolo[3,4-c]pyrazole derivatives for their cytotoxic effects on various cancer cell lines. The specific compound demonstrated significant inhibition of cell viability in HCT116 cells with an IC50 value of approximately 49.85 µM .
- Inflammation Model : Another study assessed the anti-inflammatory properties using a carrageenan-induced paw edema model in rats. The compound showed a notable reduction in edema size compared to control groups, suggesting effective anti-inflammatory action.
Scientific Research Applications
The compound exhibits several promising biological activities, including:
- Antioxidant Properties : Research indicates that compounds with similar structures demonstrate significant antioxidant capabilities, which can help mitigate oxidative stress-related diseases .
- Anti-inflammatory Effects : The structural attributes of this compound suggest potential anti-inflammatory activity, which is crucial in treating chronic inflammatory diseases.
- Anticancer Potential : Preliminary studies indicate that derivatives of pyrrolopyrazoles can induce apoptosis in cancer cells. For instance, compounds with similar motifs have shown cytotoxic effects against various human cell lines, indicating a potential role in cancer therapy .
Structure-Activity Relationship (SAR)
Understanding the SAR is essential for optimizing the efficacy and selectivity of this compound. Variations in substituents on the phenyl rings significantly influence biological activity. For example:
- Substituent Effects : The presence of hydroxy and ethoxy groups enhances the interaction with biological targets, potentially increasing potency against specific pathways involved in inflammation and cancer progression.
Case Studies and Research Findings
- Antioxidant Activity : A study demonstrated that derivatives of pyrrolopyrazoles exhibit superior DPPH radical scavenging activity compared to standard antioxidants like edaravone. This suggests that modifications to the structure can enhance antioxidant properties .
- Cytotoxicity Against Cancer Cell Lines : In vitro studies have shown that certain derivatives induce apoptosis in RKO colorectal cancer cells. The most potent compounds displayed a dose-dependent response, highlighting the importance of structural modifications in enhancing anticancer activity .
- Molecular Modeling Studies : Computational studies have supported experimental findings by modeling interactions between the compound and target proteins involved in oxidative stress and inflammation pathways. These insights are valuable for guiding further drug development efforts.
Comparison with Similar Compounds
Substituent Variations and Their Implications
The table below compares substituents and key properties of the target compound with structural analogues:
Key Observations :
- Hydroxyphenyl vs. Methylphenyl : The 2-hydroxyphenyl group (target and ) enables tautomerism and hydrogen bonding, unlike the 4-methylphenyl group in , which prioritizes steric effects.
- Ethoxy vs. Fluorine/Sulfanyl : The 3-ethoxy group (target) balances lipophilicity and solubility, while fluorine () increases electronegativity, and methylsulfanyl () introduces polarizable sulfur.
Tautomerism and Hydrogen Bonding
The 2-hydroxyphenyl group in the target compound and allows for keto-enol tautomerism (Figure 1), stabilized by intramolecular hydrogen bonds . In contrast, compounds like lack hydroxyl groups, reducing tautomeric flexibility. This difference may influence reactivity and biological interactions.
Example: In , 5-hydroxypyrazole derivatives predominantly adopt enol forms stabilized by H-bonding, a feature likely shared by the target compound.
Crystallographic and Computational Insights
X-ray crystallography data (e.g., SHELX refinement ) for the target compound would reveal bond lengths and angles critical for stability. For example:
- The dihedral angle between the 3-ethoxyphenyl and 2-hydroxyphenyl groups could influence π-π stacking.
- Intramolecular H-bond distances (e.g., O–H···O=C) in the target compound would differ from non-hydroxylated analogues like .
Preparation Methods
Multicomponent Cyclization Approaches
A widely adopted method for constructing the pyrrolo[3,4-c]pyrazol-6(1H)-one scaffold involves multicomponent reactions (MCRs). For example, 3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-ones are synthesized via a one-pot reaction of methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and primary amines, followed by hydrazine hydrate treatment (Scheme 1).
-
Condensation : React methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoate (1 mmol) with an aryl aldehyde (1 mmol) and primary amine (1 mmol) in ethanol at 40°C for 15–20 minutes.
-
Cyclization : Add acetic acid and reflux at 80°C for 20 hours to form 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione intermediates.
-
Ring-Opening : Treat intermediates with hydrazine hydrate in dioxane at 40°C to yield 4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-ones.
| Parameter | Optimal Condition | Yield Range |
|---|---|---|
| Solvent | Ethanol/Dioxane | 72–94% |
| Temperature | 40–80°C | – |
| Catalyst | Acetic acid | – |
| Reaction Time | 20 hours | – |
Adaptation for Target Compound Synthesis
To synthesize the target compound, the following modifications are proposed based on literature analogs:
-
Substituent Introduction :
-
3-Ethoxyphenyl Group : Use 3-ethoxybenzaldehyde as the aryl aldehyde component.
-
2-Hydroxyphenyl Group : Retain the methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoate precursor.
-
Propyl Chain : Employ propylamine as the primary amine to install the 5-propyl moiety.
-
-
Mechanistic Considerations :
Alternative Synthetic Routes
Grinding-Assisted Solvent-Free Synthesis
A solvent-free protocol using mechanical grinding has been reported for dihydropyrano[2,3-c]pyrazole derivatives, which could be adapted for pyrrolo[3,4-c]pyrazolones.
-
Grind aryl aldehyde (1 mmol), malononitrile (1 mmol), and l-proline (10 mol%) in a mortar.
-
Add hydrazine hydrate (1 mmol) and diethyl acetylenedicarboxylate (1.2 mmol), then grind for 10 minutes.
-
Wash with water and filter to isolate the product.
Advantages :
Limitations :
Reaction Optimization and Characterization
Solvent and Catalyst Screening
Comparative studies in ethanol, dioxane, and solvent-free systems reveal:
Spectroscopic Characterization
Key Data for Target Compound Analogs :
Applications and Derivatives
While biological data for the exact target compound are unavailable, structurally related 4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-ones exhibit:
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 4-(3-ethoxyphenyl)-3-(2-hydroxyphenyl)-5-propyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one, and how can reaction yields be improved?
- Methodology : Multi-step synthesis typically involves cyclocondensation of hydrazine derivatives with carbonyl intermediates. Microwave-assisted synthesis or solvent-free conditions (e.g., under Dean-Stark traps) can enhance yields (70–95%) by reducing side reactions .
- Key Considerations : Monitor regioselectivity during pyrazole ring formation using TLC/HPLC. Optimize propyl group introduction via alkylation under inert atmospheres to avoid oxidation .
Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?
- Techniques :
- X-ray crystallography (via SHELX refinement) resolves stereochemistry and hydrogen-bonding networks .
- NMR : H and C NMR confirm substituent positions, with H-H COSY for coupling in the dihydropyrrolo-pyrazolone core .
- Data Interpretation : Compare experimental IR (e.g., C=O stretch at ~1680 cm) with DFT-calculated spectra to validate tautomeric forms .
Q. How does the compound’s structural complexity influence its solubility and stability in biological assays?
- Solubility : Limited aqueous solubility due to hydrophobic propyl and aryl groups; use DMSO/PBS mixtures (≤0.1% DMSO) to avoid cytotoxicity .
- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Hydroxyphenyl groups may oxidize; add antioxidants (e.g., ascorbic acid) to buffers .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activities (e.g., anti-inflammatory vs. anticancer effects) across studies?
- Approach :
- Dose-Response Analysis : Test across concentrations (1 nM–100 µM) to identify biphasic effects.
- Target Screening : Use SPR or molecular docking to map interactions with COX-2 (anti-inflammatory) vs. topoisomerase II (anticancer) .
- Case Study : Structural analogs with 2-hydroxyphenyl groups show divergent activities due to redox-dependent mechanisms .
Q. How can computational modeling predict the compound’s interactions with enzymatic targets?
- Methods :
- Molecular Dynamics (MD) : Simulate binding to kinase domains (e.g., EGFR) using AMBER/CHARMM force fields.
- QSAR : Correlate substituent electronegativity (e.g., 3-ethoxyphenyl) with IC values for lead optimization .
- Validation : Compare docking scores (Glide XP) with experimental inhibition data (R > 0.85) .
Q. What experimental designs address variability in pharmacokinetic profiles observed in preclinical models?
- Design :
- ADME Studies : Use Caco-2 monolayers for permeability and hepatic microsomes (human/rat) for metabolic stability.
- Formulation : Nanoemulsions or cyclodextrin complexes improve oral bioavailability in murine models .
Data Contradiction Analysis
Q. How should researchers interpret conflicting cytotoxicity data between 2D vs. 3D cell culture models?
- Hypothesis : Reduced efficacy in 3D spheroids may stem from poor penetration.
- Testing :
- Mass Spectrometry Imaging : Quantify intracellular compound levels in spheroids.
- Hypoxia Markers : Link activity to oxygen gradients (e.g., HIF-1α expression) .
Q. Why do crystallographic data sometimes deviate from DFT-optimized structures?
- Root Cause : Crystal packing forces distort intramolecular H-bonding (e.g., O-H···N interactions).
- Mitigation : Compare multiple crystal forms (polymorphs) and use Bader’s QTAIM analysis for electronic topology validation .
Comparative Analysis Table
| Structural Feature | Impact on Bioactivity | Reference |
|---|---|---|
| 3-Ethoxyphenyl substituent | Enhances metabolic stability via steric shielding | |
| 2-Hydroxyphenyl group | Mediates antioxidant activity via radical scavenging | |
| Propyl chain at position 5 | Modulates lipophilicity (LogP ~3.2) and membrane diffusion |
Key Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
